molecular formula C26H23FO4 B11506397 9-{4-[(2-fluorobenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

9-{4-[(2-fluorobenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Cat. No.: B11506397
M. Wt: 418.5 g/mol
InChI Key: LMSKFFORTXTXLR-UHFFFAOYSA-N
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Description

The compound 9-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE is a complex organic molecule that belongs to the xanthene family. Xanthenes are known for their diverse biological activities and are often used in the development of pharmaceuticals and dyes. This particular compound features a fluorophenyl group, which can enhance its biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE typically involves a multi-step process. One common method starts with the condensation of 2-fluorophenol with 4-hydroxybenzaldehyde to form an intermediate. This intermediate is then subjected to a cyclization reaction with dimedone (5,5-dimethyl-1,3-cyclohexanedione) under acidic conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

The compound 9-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE can undergo various chemical reactions, including:

    Oxidation: The fluorophenyl group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl groups in the xanthene ring can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and fluorescent probes. The fluorophenyl group enhances its binding affinity to biological targets.

Medicine

In medicine, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The presence of the fluorophenyl group can improve the pharmacokinetic properties of the compound.

Industry

In the industrial sector, this compound is used in the development of dyes and pigments due to its stable and vibrant color properties. It is also explored for its potential use in organic electronics.

Mechanism of Action

The mechanism of action of 9-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE involves its interaction with specific molecular targets. The fluorophenyl group can enhance its binding affinity to enzymes and receptors, leading to inhibition or activation of specific biological pathways. The xanthene core can also interact with cellular components, affecting various cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and biological activity compared to other similar compounds.

Properties

Molecular Formula

C26H23FO4

Molecular Weight

418.5 g/mol

IUPAC Name

9-[4-[(2-fluorophenyl)methoxy]phenyl]-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione

InChI

InChI=1S/C26H23FO4/c27-19-6-2-1-5-17(19)15-30-18-13-11-16(12-14-18)24-25-20(28)7-3-9-22(25)31-23-10-4-8-21(29)26(23)24/h1-2,5-6,11-14,24H,3-4,7-10,15H2

InChI Key

LMSKFFORTXTXLR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C3=C(O2)CCCC3=O)C4=CC=C(C=C4)OCC5=CC=CC=C5F)C(=O)C1

Origin of Product

United States

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